molecular formula C6H12FI B1594698 1-fluoro-6-iodohexane CAS No. 373-30-8

1-fluoro-6-iodohexane

Cat. No.: B1594698
CAS No.: 373-30-8
M. Wt: 230.06 g/mol
InChI Key: NOXBILFYPISOMD-UHFFFAOYSA-N
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Description

1-Fluoro-6-iodohexane is an organic compound with the chemical formula C₆H₁₂FI. It is a colorless liquid with a pungent odor. This compound is primarily used as a substrate or reagent in organic synthesis, particularly in the synthesis of organic compounds containing fluorine and iodine functional groups .

Preparation Methods

1-Fluoro-6-iodohexane can be synthesized through a two-step process:

In industrial settings, the preparation of this compound involves similar steps but may include additional purification processes to ensure the compound’s purity and stability.

Chemical Reactions Analysis

1-Fluoro-6-iodohexane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium iodide, acetone, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-6-iodohexane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-6-iodohexane involves its reactivity with various nucleophiles and electrophiles. The compound’s fluorine and iodine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Fluoro-6-iodohexane can be compared with other similar compounds, such as:

    1-Fluoro-6-chlorohexane: Similar in structure but contains a chlorine atom instead of iodine.

    1-Fluoro-6-bromohexane: Contains a bromine atom instead of iodine.

    1-Fluoro-6-methylhexane: Contains a methyl group instead of iodine.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-fluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FI/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXBILFYPISOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190751
Record name Hexane, 1-fluoro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-30-8
Record name Hexane, 1-fluoro-6-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-fluoro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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